

Obtucarbamate A: A Technical Guide to its Natural Source and Isolation

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Compound of Interest

Compound Name: *Obtucarbamate A*

Cat. No.: *B132262*

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Abstract

Obtucarbamate A, a natural product with demonstrated antitussive and neuroinflammation inhibitory activities, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural source, *Disporum cantoniense*, and details the methodologies for its extraction and isolation. The protocols outlined herein are synthesized from the available scientific literature to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source: *Disporum cantoniense*

The principal natural source of **Obtucarbamate A** is the root of *Disporum cantoniense* (Lour.) Merr.[1][2]. This plant is a member of the Liliaceae family and is distributed in various regions of Asia.

Table 1: Botanical Classification and Sourcing Information

Parameter	Description
Scientific Name	Disporum cantoniense (Lour.) Merr.
Family	Liliaceae
Plant Part Used	Root
Geographical Distribution	Asia

Isolation of Obtucarbamate A: Experimental Protocol

The isolation of **Obtucarbamate A** from the roots of *Disporum cantoniense* is achieved through a multi-step process involving solvent extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on available research.

Plant Material Preparation and Extraction

- Drying and Pulverization:** The roots of *Disporum cantoniense* are collected, washed, and dried. The dried roots are then pulverized to a fine powder to increase the surface area for efficient extraction.
- Solvent Extraction:** The powdered root material is subjected to extraction with 95% ethanol. This process is typically performed at room temperature with continuous agitation over an extended period or via maceration. The resulting ethanolic extract contains a mixture of phytochemicals, including **Obtucarbamate A**.
- Concentration:** The ethanolic extract is filtered to remove solid plant material, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude ethanolic extract is subjected to a series of chromatographic steps to isolate **Obtucarbamate A** from other co-extracted compounds.

- Initial Fractionation (Column Chromatography):**

- Stationary Phase: Silica gel is commonly used as the stationary phase for the initial fractionation.
- Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, with the concentration of ethyl acetate progressively increased.
- Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing **Obtucarbamate A**.
- Fine Purification (Preparative HPLC):
 - Fractions enriched with **Obtucarbamate A** from the initial column chromatography are pooled, concentrated, and further purified using preparative High-Performance Liquid Chromatography (HPLC).
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water is a common mobile phase system.
 - Detection: UV detection is used to monitor the elution of compounds, and the peak corresponding to **Obtucarbamate A** is collected.

Table 2: Summary of Chromatographic Parameters

Parameter	Initial Column Chromatography	Preparative HPLC
Stationary Phase	Silica Gel	Reversed-Phase C18
Mobile Phase	Petroleum Ether-Ethyl Acetate (Gradient)	Methanol-Water (Isocratic or Gradient)
Detection	Thin Layer Chromatography (TLC)	UV Detection

Physicochemical and Spectroscopic Data

The identity and purity of the isolated **Obtucarbamate A** are confirmed through physicochemical and spectroscopic analysis.

Table 3: Physicochemical Properties of **Obtucarbamate A**

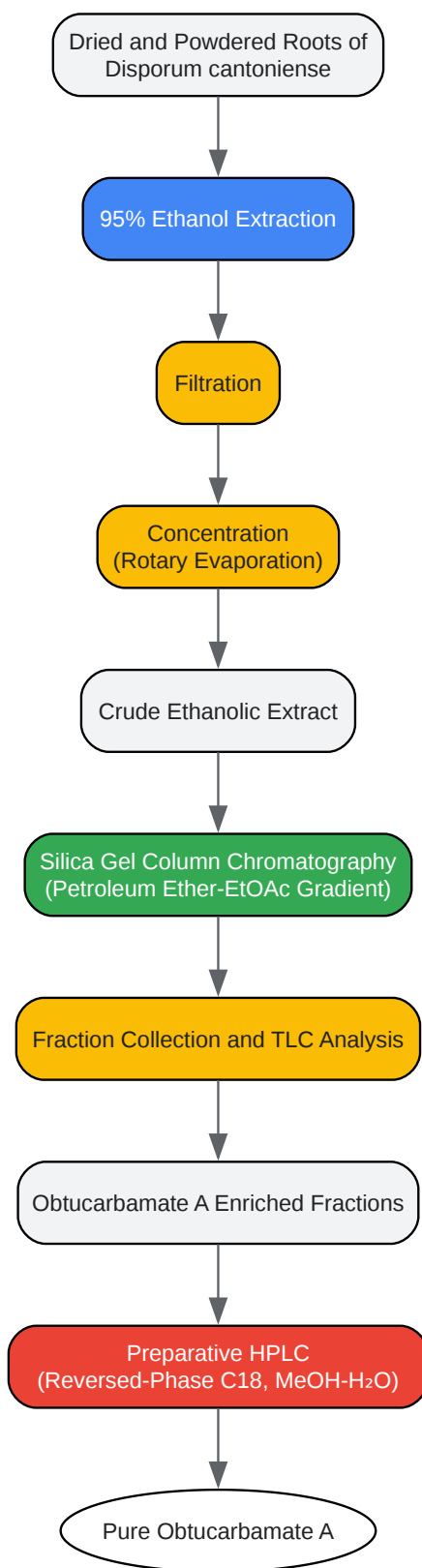
Property	Value
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₄
Molecular Weight	238.24 g/mol
Appearance	White powder

Table 4: Spectroscopic Data for **Obtucarbamate A**

Spectroscopic Method	Key Data
¹ H NMR	Consistent with the established structure of Obtucarbamate A.
¹³ C NMR	Consistent with the established structure of Obtucarbamate A.
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight of Obtucarbamate A.

Experimental Workflow and Diagrams

The overall workflow for the isolation of **Obtucarbamate A** from *Disporum cantoniense* is depicted in the following diagram.



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References

- 1. [Antitussive constituents of Disporum cantoniense] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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